molecular formula C8H6ClNO B8748442 4-Chloro-2-methylbenzo[d]oxazole

4-Chloro-2-methylbenzo[d]oxazole

Cat. No.: B8748442
M. Wt: 167.59 g/mol
InChI Key: UBFFFAXMQZYDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methylbenzo[d]oxazole is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 4-chloro-2-methylbenzo[d]oxazole exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds derived from this compound have shown potential against a range of microbial pathogens.
  • Anticancer Activity : Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation, particularly in human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
  • Anti-inflammatory Effects : The compound has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Molecular docking studies reveal significant binding affinity, suggesting its utility in designing anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Microwave-Assisted Synthesis : This method enhances reaction yields and selectivity for organic transformations, allowing for rapid synthesis under mild conditions .
  • Catalytic Methods : Recent advancements include the use of magnetic solid acid nanocatalysts, which facilitate high-yield syntheses while maintaining environmental sustainability .

Case Studies and Research Findings

Several studies have explored the applications of this compound in drug development:

  • Alzheimer’s Disease Research : Compounds based on this structure have been evaluated for their acetylcholinesterase inhibitory activity, showing promise as potential treatments for cognitive decline associated with Alzheimer’s disease .
Study Findings Implications
In vitro assays on cancer cell linesSignificant cytotoxic activity observedPotential for anticancer drug development
Molecular docking studiesStrong interaction with COX-2 enzymeDevelopment of anti-inflammatory agents
Acetylcholinesterase inhibition assaysPromising results for Alzheimer’s treatmentLead compounds for cognitive enhancement

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

4-chloro-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNO/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3

InChI Key

UBFFFAXMQZYDAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the 4-chloro-2-benzooxazolinone (0.10 mol) in 200 mL ethanol is added LiOH (0.20 mol) in 100 mL of water. The solution is refluxed for 8 hr and cooled. The solution is neutralized with 1N HCl and extracted with ethyl acetate followed by drying over MgSO4. The solution is concentrated and taken up in 200 mL of toluene and 0.10 mol of acetic acid. The solution is refluxed in a Dean Stark trap for 12 hours, concentrated and purified by flash chromatography.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.